N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-2,4,6-trimethylbenzenesulfonamide
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Description
Molecular Structure Analysis
The molecular formula of this compound is C22H25NO3S. The molecular weight is 383.5 g/mol. The InChI and SMILES strings provide a textual representation of the compound’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its density, melting point, and boiling point, are not specified in the available resources .Scientific Research Applications
Asymmetric Synthesis
This compound is discussed in the context of asymmetric synthesis. It has been studied for its potential in creating chiral imines and its relevance in organometallic reactions and asymmetric synthesis processes (Ramachandar, Wu, Zhang, & Davis, 2006).
Copper(II) Complex Formation
Research demonstrates its use in forming copper(II) complexes. These complexes have been characterized by spectroscopic methods, and their potential as chemical nucleases in the presence of ascorbate/H2O2 has been explored (Macías et al., 2006).
Coordination Compounds
The compound has been studied in the formation of coordination compounds with unique geometries and potential applications in DNA binding and cleavage, genotoxicity, and anticancer activity (González-Álvarez et al., 2013).
Catalysis and Oxidation Studies
Research has shown its use as a substituent in catalysis, particularly in the oxidation of olefins. The stability and solubility of such complexes have been a focus, along with their efficacy in specific oxidation reactions (Işci et al., 2014).
Quantum Chemical Calculations
There has also been a study focusing on quantum-chemical calculations of similar sulfonamide compounds, aimed at understanding their molecular orbitals and energy states (Peiming et al., 2022).
properties
IUPAC Name |
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO3S/c1-15-11-16(2)24(17(3)12-15)30(27,28)26-19-8-10-23-21(14-19)20-13-18(25(4,5)6)7-9-22(20)29-23/h8,10-12,14,18,26H,7,9,13H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIMYSFCVVGLKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CC(CC4)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-2,4,6-trimethylbenzenesulfonamide |
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